Cas no 1600969-49-0 (3-(2-Chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-amine)

3-(2-Chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-amine
- 1600969-49-0
- EN300-1933169
- 3-(2-Chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-amine
-
- Inchi: 1S/C9H8ClF4N/c10-8-5(2-1-3-6(8)11)4-7(15)9(12,13)14/h1-3,7H,4,15H2
- InChI Key: KJXLKQILKAPOSS-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1CC(C(F)(F)F)N)F
Computed Properties
- Exact Mass: 241.0281396g/mol
- Monoisotopic Mass: 241.0281396g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 26Ų
3-(2-Chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1933169-0.1g |
3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-amine |
1600969-49-0 | 0.1g |
$930.0 | 2023-09-17 | ||
Enamine | EN300-1933169-5.0g |
3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-amine |
1600969-49-0 | 5g |
$3645.0 | 2023-06-02 | ||
Enamine | EN300-1933169-10.0g |
3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-amine |
1600969-49-0 | 10g |
$5405.0 | 2023-06-02 | ||
Enamine | EN300-1933169-2.5g |
3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-amine |
1600969-49-0 | 2.5g |
$2071.0 | 2023-09-17 | ||
Enamine | EN300-1933169-0.25g |
3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-amine |
1600969-49-0 | 0.25g |
$972.0 | 2023-09-17 | ||
Enamine | EN300-1933169-0.5g |
3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-amine |
1600969-49-0 | 0.5g |
$1014.0 | 2023-09-17 | ||
Enamine | EN300-1933169-0.05g |
3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-amine |
1600969-49-0 | 0.05g |
$888.0 | 2023-09-17 | ||
Enamine | EN300-1933169-10g |
3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-amine |
1600969-49-0 | 10g |
$4545.0 | 2023-09-17 | ||
Enamine | EN300-1933169-1.0g |
3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-amine |
1600969-49-0 | 1g |
$1256.0 | 2023-06-02 | ||
Enamine | EN300-1933169-1g |
3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-amine |
1600969-49-0 | 1g |
$1057.0 | 2023-09-17 |
3-(2-Chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-amine Related Literature
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
Additional information on 3-(2-Chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-amine
Introduction to 3-(2-Chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-amine (CAS No. 1600969-49-0)
3-(2-Chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-amine is a specialized organic compound with a unique structural framework that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 1600969-49-0, features a combination of halogenated aromatic and aliphatic moieties, making it a promising candidate for further exploration in drug discovery and molecular design.
The molecular structure of 3-(2-Chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-amine consists of a phenyl ring substituted with chlorine and fluorine atoms at the 2 and 3 positions, respectively, attached to a trifluoropropyl amine side chain. This arrangement introduces both electrophilic and nucleophilic sites, which can be exploited for various chemical modifications and biological interactions. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, key attributes in the development of bioactive molecules.
In recent years, there has been a growing interest in halogenated aromatic compounds due to their diverse pharmacological properties. The substitution pattern in 3-(2-Chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-amine suggests potential applications in the synthesis of kinase inhibitors, antiviral agents, and other therapeutic compounds. For instance, the chloro and fluoro substituents can participate in hydrogen bonding or π-stacking interactions with biological targets, improving binding affinity and selectivity.
Current research in medicinal chemistry has highlighted the importance of fluorinated amine derivatives in drug development. The trifluoropropyl amine moiety in this compound contributes to its stability under physiological conditions while also enhancing its solubility in organic solvents. This balance makes it an attractive intermediate for synthesizing more complex molecules with improved pharmacokinetic profiles.
The CAS No. 1600969-49-0 registry ensures that researchers have a standardized identifier for this compound, facilitating its use in academic studies and industrial applications. The compound's unique structure also opens avenues for exploring novel synthetic pathways and reaction mechanisms. For example, the combination of halogenated aromatic rings with fluorinated aliphatic chains could lead to innovative cross-coupling reactions or catalytic transformations.
One of the most compelling aspects of 3-(2-Chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-amine is its potential as a building block for more sophisticated drug candidates. By modifying the substituents or extending the molecular framework, chemists can generate derivatives with tailored biological activities. This flexibility is particularly valuable in addressing complex diseases that require multi-target inhibition or precise molecular recognition.
The pharmaceutical industry has increasingly relied on computationally guided drug design to accelerate the discovery process. The structural features of 3-(2-Chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-amine make it an ideal candidate for virtual screening against large databases of biological targets. Advanced algorithms can predict how this compound might interact with enzymes or receptors, providing insights into its potential therapeutic applications.
In conclusion,3-(2-Chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-amine (CAS No. 1600969-49-0) represents a significant advancement in the field of medicinal chemistry. Its unique structural composition and functional groups position it as a versatile tool for drug development. As research continues to uncover new applications for halogenated aromatic compounds, this molecule is likely to play an increasingly important role in the discovery and synthesis of novel therapeutic agents.
1600969-49-0 (3-(2-Chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-amine) Related Products
- 1126367-65-4((3-Morpholinopyridin-2-yl)methanol)
- 877636-25-4([4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate)
- 13336-31-7(4-Methoxy-1-indanone)
- 2248395-46-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylate)
- 1227268-53-2(methyl 6-hydroxy-1H-indole-4-carboxylate)
- 98484-92-5(2-Thiazolamine,N,4,5-trimethyl-)
- 351870-71-8(4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)morpholine)
- 1183317-55-6(1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride)
- 1261914-25-3(5-Fluoro-3-(2-methylphenyl)benzoic acid)
- 1361591-11-8(2-Hydroxy-4-methyl-5-(2,4,6-trichlorophenyl)pyridine)




